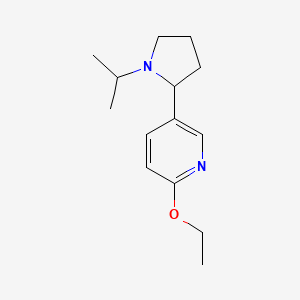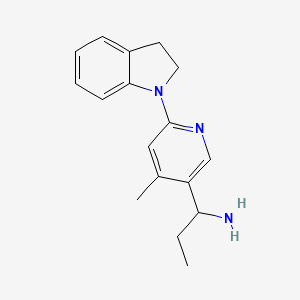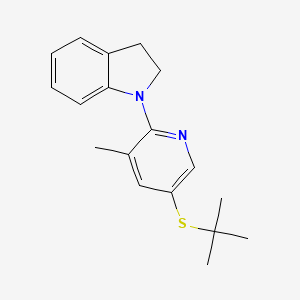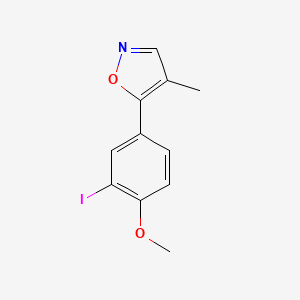
3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate benzyl and dichloropyrimidine precursors under controlled conditions. Common synthetic routes may include:
Nucleophilic substitution reactions: Using benzyl halides and dichloropyrimidine derivatives.
Cyclization reactions: Forming the pyrimidine ring through cyclization of intermediate compounds.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
化学反应分析
Types of Reactions
3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the dichloro groups to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various benzyl-substituted pyrimidine derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antiviral activity.
Industry: Utilized in the development of new materials and agrochemicals.
作用机制
The mechanism of action of 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
相似化合物的比较
Similar Compounds
3-Benzyl-5,6-dichloropyrimidine: Lacks the dione functionality.
5,6-Dichloropyrimidine-2,4-dione: Lacks the benzyl group.
3-Benzylpyrimidine-2,4-dione: Lacks the dichloro groups.
Uniqueness
3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione is unique due to the combination of benzyl, dichloro, and dione functionalities, which may confer distinct chemical and biological properties.
属性
分子式 |
C11H8Cl2N2O2 |
|---|---|
分子量 |
271.10 g/mol |
IUPAC 名称 |
3-benzyl-5,6-dichloro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-9(13)14-11(17)15(10(8)16)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,17) |
InChI 键 |
OQMWUAQYPNUBPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(NC2=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11801822.png)







